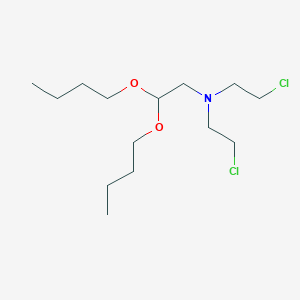
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal is a chemical compound with the molecular formula C14H29Cl2NO2 and a molecular weight of 314.3 g/mol. This compound is known for its unique structure, which includes two chloroethyl groups attached to an amino group, and an acetaldehyde moiety protected by a dibutyl acetal group. It is used in various chemical and industrial applications due to its reactivity and functional groups.
準備方法
The synthesis of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal typically involves the reaction of 2-chloroethylamine with acetaldehyde dibutyl acetal under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. This interaction can disrupt cellular processes and pathways, resulting in various biological effects .
類似化合物との比較
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal can be compared with similar compounds such as:
(Bis(2-chloroethyl)amino)ethanol: Similar structure but with an ethanol moiety instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)propane: Contains a propane backbone instead of acetaldehyde dibutyl acetal.
(Bis(2-chloroethyl)amino)butane: Features a butane backbone. The uniqueness of (Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications.
特性
CAS番号 |
102585-23-9 |
|---|---|
分子式 |
C14H29Cl2NO2 |
分子量 |
314.3 g/mol |
IUPAC名 |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
InChIキー |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
正規SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Key on ui other cas no. |
102585-23-9 |
同義語 |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















